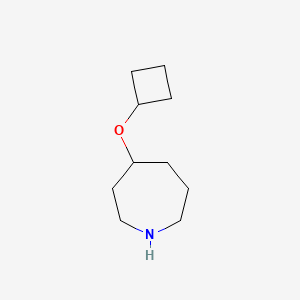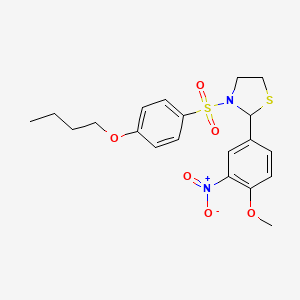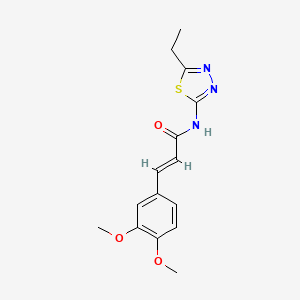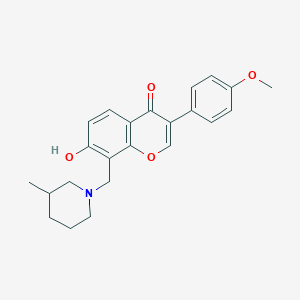![molecular formula C16H15Cl2N3O3S3 B2560986 7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole CAS No. 955657-31-5](/img/structure/B2560986.png)
7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole is a complex organic compound characterized by its multiple functional groups, including chloro, methoxy, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common synthetic route includes:
Formation of the Piperazine Derivative: : Reacting piperazine with 5-chlorothiophen-2-ylsulfonyl chloride under controlled conditions to form the sulfonamide derivative.
Introduction of Chloro and Methoxy Groups: : Subsequent chlorination and methoxylation reactions are performed to introduce the respective functional groups at the appropriate positions on the benzo[d]thiazole ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chloro, methoxy, and sulfonyl groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: : A related compound used in the synthesis of sulfonamides.
Benzo[d]thiazole derivatives: : Other derivatives of benzo[d]thiazole with different substituents.
Uniqueness
What sets 7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
7-chloro-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S3/c1-24-11-3-2-10(17)15-14(11)19-16(26-15)20-6-8-21(9-7-20)27(22,23)13-5-4-12(18)25-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZOBURFULLWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2560905.png)

![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)

![Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate](/img/structure/B2560913.png)
![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)
![ethyl 2-[(2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2560916.png)


![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)

![N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2560925.png)
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)
